2,6-Dicyclohexylaniline

Olefin Polymerization Catalysis α-Diimine Ligands Nickel Catalysts

2,6-Dicyclohexylaniline (CAS 112121-78-5) is a 2,6-disubstituted aromatic amine with the molecular formula C18H27N and a molecular weight of 257.41 g/mol. The compound features two cyclohexyl groups occupying the ortho positions of the aniline ring, creating a sterically encumbered environment around the nitrogen center while maintaining electronic accessibility.

Molecular Formula C18H27N
Molecular Weight 257.4 g/mol
CAS No. 112121-78-5
Cat. No. B3045702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dicyclohexylaniline
CAS112121-78-5
Molecular FormulaC18H27N
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)N
InChIInChI=1S/C18H27N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11,19H2
InChIKeyYTDHOCZRXNHNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dicyclohexylaniline CAS 112121-78-5: Steric and Electronic Profile for Scientific Procurement


2,6-Dicyclohexylaniline (CAS 112121-78-5) is a 2,6-disubstituted aromatic amine with the molecular formula C18H27N and a molecular weight of 257.41 g/mol [1]. The compound features two cyclohexyl groups occupying the ortho positions of the aniline ring, creating a sterically encumbered environment around the nitrogen center while maintaining electronic accessibility [2]. Physical characterization reveals a density of 1.012 ± 0.06 g/cm³ (predicted) and a boiling point of 165-167 °C at 0.5 mmHg [3]. In comparison to the widely used 2,6-diisopropylaniline (DipNH2), 2,6-dicyclohexylaniline provides a fundamentally distinct steric profile: the cyclohexyl substituents introduce conformational flexibility through chair-flipping dynamics that rigid isopropyl groups cannot replicate [4]. This compound serves as a critical building block for synthesizing N-aryl imine ligands in late transition metal catalysis and as a steric protecting group in organometallic chemistry [5].

Why 2,6-Dicyclohexylaniline Cannot Be Replaced by Generic 2,6-Dialkylanilines in Ligand Design


Generic substitution of 2,6-dicyclohexylaniline with other 2,6-dialkylanilines fails because the cyclohexyl substituents introduce a unique combination of conformational flexibility and steric bulk that directly governs catalyst stability, polymerization activity, and polymer microstructure [1]. Unlike the rigid isopropyl groups in 2,6-diisopropylaniline—which provide static steric protection but limit dynamic adaptation—cyclohexyl groups undergo rich conformational changes (chair-flipping) that modulate the steric environment around the metal center in response to reaction conditions [2]. This dynamic steric profile enables α-diimine nickel catalysts derived from 2,6-dicyclohexylaniline to achieve a polymerization activity of up to 4.89 × 10⁶ g mol⁻¹ h⁻¹ while generating highly branched polyethylene (branching density up to 112/1000C), a property profile that rigid phenyl-substituted analogs cannot replicate [3]. Furthermore, in β-diketiminate ligand systems, the DCHP (2,6-dicyclohexylphenyl) substituent provides sufficient steric protection to stabilize monomeric magnesium iodide complexes, yet its intermediate bulk relative to TCHP (2,4,6-tricyclohexylphenyl) leads to distinct reduction outcomes—a demonstration that precise steric tuning via cyclohexyl substitution controls fundamental organometallic reactivity [4]. Procurement of alternative 2,6-dialkylanilines without considering these steric-conformational differences risks compromised catalyst performance and altered reaction selectivity.

2,6-Dicyclohexylaniline Procurement Evidence: Quantitative Differentiation Data


Catalytic Activity: 2,6-Dicyclohexylphenyl α-Diimine Nickel Complexes in Ethylene Polymerization

α-Diimine nickel complexes incorporating the 2,6-dicyclohexylphenyl (DCHP) substituent exhibit thermostability and high catalytic activity for ethylene polymerization. This flexible cyclohexyl-substituted system achieves activity values up to 4.89 × 10⁶ g mol⁻¹ h⁻¹, while generating polyethylene with high molecular weight (M_w up to 54.4 × 10⁴ g mol⁻¹) and high branching density (up to 112/1000C) [1]. Critically, the authors report that 'compared to the flexible cyclohexyl substituted α-diimine nickel and palladium catalysts, the rigid phenyl substituted catalysts generated polyethylene with much lower branching density in ethylene polymerization' [2].

Olefin Polymerization Catalysis α-Diimine Ligands Nickel Catalysts

Conformational Flexibility: Cyclohexyl vs. Rigid Aryl Substituents in α-Diimine Catalysts

Cyclohexyl substituents in α-diimine ligands impart rich conformational flexibility due to chair-flipping dynamics, a property absent in rigid aryl substituents such as phenyl. This conformational freedom modulates the steric environment around the metal center during catalysis [1]. The investigation explicitly states that 'cycloalkyls, especially cyclohexyl, are known for their rich conformational change,' which directly influences catalyst performance and polymer microstructure [2].

Olefin Polymerization Conformational Analysis Catalyst Design

Steric Tuning in β-Diketiminate Ligands: DCHP vs. TCHP vs. Dip for Magnesium(I) and Magnesium(0) Complex Stability

Three β-diketimine protio-ligands with systematically varied N-aryl substituents—TCHP (2,4,6-tricyclohexylphenyl), DCHP (2,6-dicyclohexylphenyl), and TCHP/Dip (mixed tricyclohexylphenyl and 2,6-diisopropylphenyl)—were synthesized and converted to magnesium iodide complexes [1]. Sodium reduction of the TCHP-substituted complex [(TCHPNacnac)MgI] afforded the thermally robust anionic magnesium(0) complex [{(TCHPNacnac)Mg}Na]₂ in good yield. In contrast, reduction of the less bulky DCHP-substituted analogue [(DCHPNacnac)MgI] gave a mixture of unknown products, while reduction of the mixed TCHP/Dip system yielded a mixed oxidation state magnesium compound [{(TCHP/DipNacnac)Mg}₂Mg] [2].

Organometallic Chemistry β-Diketiminate Ligands Low-Valent Magnesium

Ligand Synthesis Yield Comparison: 2,6-Dicyclohexylaniline vs. 2,6-Dicyclopentylaniline in Quinoline Imine Formation

In a patent describing N-5,6,7-hydroquinoline-8-arylimine nickel complex catalysts, 2,6-dicyclohexylaniline was reacted with a hydroquinolinone compound to prepare the imine ligand L1 and its isomer L1' [1]. Under identical reaction conditions (p-toluenesulfonic acid catalyst, toluene reflux, 4 hours), the 2,6-dicyclohexylaniline-derived product was obtained as a yellow oil in 32% yield with an L1:L1' isomer ratio of 36:64 [2]. In comparison, the analogous reaction using 2,6-dicyclopentylaniline afforded the corresponding ligand in 38% yield with an L2:L2' isomer ratio of 17:83 [3].

Ligand Synthesis Hydroquinoline Nickel Catalysts Imine Condensation

2,6-Dicyclohexylaniline: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of High-Activity α-Diimine Nickel Catalysts for Branched Polyethylene Production

2,6-Dicyclohexylaniline serves as the precursor for 2,6-dicyclohexylphenyl (DCHP)-substituted α-diimine ligands in nickel-catalyzed ethylene polymerization. The resulting catalysts achieve polymerization activities up to 4.89 × 10⁶ g mol⁻¹ h⁻¹ and produce polyethylene with high branching density (up to 112/1000C) and high molecular weight (M_w up to 54.4 × 10⁴ g mol⁻¹), properties that rigid phenyl-substituted analogues cannot replicate [1]. This application is validated for researchers and industrial users requiring thermoplastic elastomer-grade polyethylene with controlled branching architecture.

Synthesis of β-Diketiminate Ligands for Organometallic Chemistry Requiring Intermediate Steric Protection

2,6-Dicyclohexylaniline is used to prepare DCHP-substituted β-diketiminate (Nacnac) ligands for magnesium and other metal complexes. Systematic comparison with TCHP (2,4,6-tricyclohexylphenyl) and mixed TCHP/Dip systems has established that DCHP provides an intermediate level of steric protection—sufficient for stabilizing monomeric magnesium iodide complexes but insufficient for isolating stable magnesium(0) species [2]. This calibrated steric profile makes DCHP-based ligands valuable when excessive steric bulk would hinder desired reactivity or when systematic steric tuning is required for mechanistic studies.

Preparation of N-Aryl Hydroquinoline Imine Ligands for Late Transition Metal Catalysis

2,6-Dicyclohexylaniline reacts with hydroquinolinones to form N-aryl imine ligands for nickel complex catalysts, with demonstrated synthetic utility in patent literature. Under toluene reflux with p-toluenesulfonic acid catalysis, the compound yields the target ligand in 32% yield with a 36:64 isomer ratio, providing a distinct stereochemical outcome compared to cyclopentyl-substituted analogues [3]. This application is validated for ligand synthesis programs requiring access to hydroquinoline-based N,N-bidentate ligand scaffolds with cyclohexyl-derived steric profiles.

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